2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine
Description
Overview of Bicyclic Systems in Organic Chemistry
Bicyclic compounds, molecules that feature two joined rings, are fundamental structural motifs in organic chemistry. wikipedia.org These structures are prevalent in a vast array of biologically significant molecules, including natural products like terpenes, steroids, and alkaloids. wikipedia.org Bicyclic systems can be categorized based on the way the two rings are joined:
Fused Bicyclic Compounds: The two rings share two adjacent atoms, meaning they share one covalent bond. A common example is decalin. wikipedia.org
Bridged Bicyclic Compounds: The rings share three or more atoms, creating two non-adjacent "bridgehead" atoms connected by bridges of atoms. Norbornane is a classic example of a bridged system. wikipedia.org
Spiro Bicyclic Compounds: The two rings share only a single atom, known as the spiro atom. wikipedia.org
The atoms where the rings intersect are called bridgehead atoms. wikipedia.org The stability, reactivity, and three-dimensional shape of bicyclic compounds are dictated by the size of the rings and the nature of the bridges, making them valuable and versatile building blocks in organic synthesis. chadsprep.com
Significance of Bridged Ether-Amine Structures
Bridged heterocyclic structures, particularly those containing both an ether (oxa) and an amine (aza) functionality, are of high importance in medicinal chemistry and drug discovery. The incorporation of a bridged system introduces a rigid, three-dimensional architecture into a molecule. This structural rigidity can be advantageous for several reasons:
Improved Pharmacokinetic Properties: Replacing flat, aromatic rings with saturated, three-dimensional bicyclic scaffolds can lead to improved physicochemical properties. These changes often reduce lipophilicity and enhance metabolic stability, which are critical factors in the development of a successful drug candidate. chemrxiv.org
Enhanced Binding Affinity: The constrained conformation of a bridged system can pre-organize the molecule into a shape that is complementary to the binding site of a biological target, such as an enzyme or receptor. This can lead to a significant improvement in binding interactions.
Novel Chemical Space: These complex scaffolds provide access to novel areas of chemical space, allowing for the design of molecules with new biological activities.
The ether component introduces polarity and the potential for hydrogen bonding, while the amine group provides basicity and a key site for hydrogen bonding and salt formation. libretexts.org In bridged amines, the rigid structure can hold the nitrogen's lone pair of electrons in a more accessible position, enhancing nucleophilicity compared to more flexible acyclic amines. quora.com
Classification and Nomenclature of Oxabicyclo[X.Y.Z]heptane Systems
The naming of bicyclic compounds follows the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orged.gov For a bridged heterocyclic system like an oxabicyclo[X.Y.Z]heptane, the name is deconstructed as follows:
Bicyclo: This prefix indicates the presence of a bicyclic ring system. chadsprep.com
[X.Y.Z]: The numbers within the brackets describe the lengths of the three bridges connecting the two bridgehead atoms. The numbers, arranged in descending order (X ≥ Y ≥ Z), represent the count of atoms in each bridge, not including the bridgehead atoms themselves. openochem.orgyoutube.com
Heptane: This root name indicates the total number of atoms in the entire bicyclic framework is seven. openochem.org
Oxa-: This prefix signifies that an oxygen atom has replaced a carbon atom within the bicyclic system, making it a heterocycle. A number preceding "oxa" specifies the location of the oxygen atom in the ring system. wikipedia.org
Numbering of the bicyclic system begins at one bridgehead atom, proceeds along the longest bridge to the second bridgehead, continues along the next longest bridge, and finishes across the shortest bridge. chadsprep.comopenochem.org
For the specific case of 2-Oxabicyclo[3.1.1]heptane , the name signifies:
A bicyclic system (bicyclo ).
Containing a total of seven atoms (heptane ).
The two bridgeheads are connected by one bridge of 3 atoms, and two bridges of 1 atom each ([3.1.1] ).
An oxygen atom replaces the carbon at the number 2 position (2-Oxa ).
| Component | Meaning | Example Application (2-Oxabicyclo[3.1.1]heptane) |
|---|---|---|
| bicyclo | Indicates a two-ring system. | The core is a bicyclic structure. |
| [X.Y.Z] | Number of atoms in each of the three bridges, in descending order. | [3.1.1] = Three bridges of 3, 1, and 1 atom(s). |
| alkane | Total number of atoms in the rings. | heptane = 7 atoms total. |
| (prefix)-Oxa- | Indicates a heterocyclic ether and its position. | 2-Oxa = An oxygen atom is at position 2. |
Contextualization of 2-Oxabicyclo[3.1.1]heptane as a Distinct Structural Motif
The 2-Oxabicyclo[3.1.1]heptane framework is a notable structural motif within the broader class of saturated bicyclic ethers. Its significance in modern chemistry, particularly in medicinal chemistry, stems from its role as a bioisostere—a structural substitute for other chemical groups. Specifically, the bicyclo[3.1.1]heptane core has been identified as a valuable saturated, non-aromatic mimic for a meta-substituted benzene (B151609) ring. chemrxiv.orgthieme-connect.com
Replacing aromatic rings in drug candidates with rigid, sp³-rich scaffolds like oxabicyclo[3.1.1]heptane can significantly improve a molecule's physicochemical properties. chemrxiv.org Introducing an oxygen atom into the bicyclo[3.1.1]heptane skeleton to create an "oxa-BCH" motif can reduce lipophilicity (LogP) and increase aqueous solubility compared to both its all-carbon parent and the benzene ring it replaces. thieme-connect.com This modification offers a more hydrophilic alternative while maintaining a similar three-dimensional arrangement of substituents, which is crucial for preserving biological activity. chemrxiv.orgthieme-connect.com The development of synthetic routes to access these scaffolds under mild conditions has made them increasingly useful building blocks for drug design. thieme-connect.com
Historical Perspective on Related Bicyclic Systems
The study and synthesis of bicyclic ethers have a rich history, often driven by their presence in complex natural products. nih.gov The development of synthetic methods has progressed from classical, multi-step approaches to more efficient and elegant strategies.
The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a foundational method for forming ethers. wikipedia.org Its intramolecular application later became a key strategy for creating cyclic ethers from halo-alcohols, a concept that can be extended to the formation of bicyclic systems. libretexts.orgyoutube.com In recent decades, transition-metal catalysis has revolutionized the synthesis of complex cyclic and bicyclic ethers, enabling the construction of these scaffolds with high levels of control and efficiency from simple starting materials. organic-chemistry.org The recognition of saturated bicyclic scaffolds, such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane, as effective bioisosteres for phenyl rings in the early 2010s spurred further interest in related systems. nih.gov This led to the rational design and synthesis of novel scaffolds like the oxabicyclo[X.Y.Z]alkanes, including the bicyclo[3.1.1]heptane systems, as chemists sought to fine-tune properties like solubility and metabolic stability. chemrxiv.orgthieme-connect.com
| Era/Development | Significance |
|---|---|
| Mid-19th Century | Establishment of fundamental ether synthesis reactions like the Williamson ether synthesis. wikipedia.org |
| 20th Century | Application of intramolecular cyclization reactions to form cyclic and bicyclic ethers. nih.govlibretexts.org |
| Late 20th/Early 21st Century | Emergence of transition-metal-catalyzed methods for efficient and stereoselective synthesis of complex ethers. organic-chemistry.org |
| 2010s-Present | Rational design and validation of saturated bicyclic scaffolds (e.g., bicyclo[1.1.1]pentane, oxabicyclo[2.2.2]octane, oxabicyclo[3.1.1]heptane) as bioisosteres for aromatic rings in medicinal chemistry. chemrxiv.orgthieme-connect.comnih.gov |
Importance of the Aminomethyl Group in Structural Functionalization
The aminomethyl group (–CH₂NH₂) is a critical functional moiety in the design of bioactive molecules. When attached to a scaffold like 2-oxabicyclo[3.1.1]heptane, it imparts several crucial properties that are essential for molecular function and interaction.
Physicochemical Properties: The primary amine is basic and can be protonated to form an ammonium (B1175870) salt. This greatly enhances water solubility, a key property for drug formulation and distribution in the body. libretexts.org
Biological Interactions: The amine can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the nitrogen's lone pair). ashp.org These interactions are fundamental for the specific binding of a molecule to its biological target. researchgate.net
Structural Role: The methylene (B1212753) (–CH₂) spacer provides a degree of rotational flexibility, acting as a linker that positions the crucial amine group away from the rigid bicyclic core. This allows the amine to adopt an optimal orientation within a receptor's binding pocket.
Synthetic Handle: The aminomethyl group is a versatile point for chemical modification. It can be readily acylated, alkylated, or used in other coupling reactions to generate a library of analogues for structure-activity relationship (SAR) studies, a core process in lead compound optimization. nih.gov
In essence, the aminomethyl group transforms the rigid, structural scaffold into a functional molecule capable of specific biological interactions and possessing more drug-like properties. ashp.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-1-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQMGSRJYROKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-35-2 | |
| Record name | {2-oxabicyclo[3.1.1]heptan-1-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Features and Stereochemical Considerations
Inherent Strain and Rigidity of the Bicyclo[3.1.1]heptane Skeleton
The bicyclo[3.1.1]heptane framework, which forms the basis of the target molecule, is a notable example of a strained bicyclic system. This class of organic compounds is characterized by a distinctive ring structure composed of two fused rings, which results in a rigid molecular framework. ontosight.ai The fusion of a six-membered ring and a four-membered ring introduces considerable angle and torsional strain. The rigidity of this sp3-rich scaffold is a key feature, making it a subject of interest in medicinal chemistry where such structures are explored as bioisosteres for planar aromatic rings like meta-substituted benzenes. rsc.orgresearchgate.netnih.govnih.govacs.org
The strain energy of the parent bicyclo[3.1.1]heptane system is significant, arising from the deviation of bond angles from ideal tetrahedral geometry, particularly within the cyclobutane (B1203170) portion of the bicycle. This inherent strain influences the molecule's stability and reactivity. ontosight.airsc.org The rigid conformation limits the number of accessible low-energy states, providing a well-defined three-dimensional structure. ontosight.ai
| Feature | Description |
| Core Skeleton | Bicyclo[3.1.1]heptane |
| Component Rings | One six-membered ring, One four-membered ring |
| Key Property | High degree of rigidity and ring strain |
| Source of Strain | Angle strain (especially in the cyclobutane ring), Torsional strain, Non-bonded interactions |
| Application of Skeleton | Bioisostere for meta-substituted arenes |
Conformational Analysis of the 2-Oxabicyclo[3.1.1]heptane System
The conformational landscape of the 2-Oxabicyclo[3.1.1]heptane system is complex, governed by the puckering of its constituent rings and the energetic barriers between different spatial arrangements. The introduction of a heteroatom (oxygen) at the 2-position further influences the conformational preferences compared to the parent all-carbon bicyclo[3.1.1]heptane.
Determining the global energy minimum conformation requires computational or experimental analysis. For the parent bicyclo[3.1.1]heptane, the molecule exists in a conformation where the six-membered ring is flattened and the cyclobutane ring is puckered. uci.edu The molecule can undergo a ring inversion, but this process has a significant energy barrier. For 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine, the presence of the oxygen atom and the aminomethyl substituent at a bridgehead position will create distinct energy minima. The precise global conformation would depend on minimizing steric interactions and optimizing electronic effects, such as intramolecular hydrogen bonding possibilities involving the amine and the ether oxygen.
| Conformation Type | Description |
| Bridged Chair | A conformation where the six-membered ring resembles a chair form, constrained by the cyclobutane bridge. |
| Bridged Boat | A conformation where the six-membered ring resembles a boat form. |
| Y-Shaped | An alternative conformation noted in studies of bicyclo[3.1.1]heptane derivatives. capes.gov.br |
Stereogenicity and Chiral Elements in this compound
The rigid, three-dimensional structure of this compound gives rise to multiple stereogenic elements, making it a chiral molecule.
A chiral center is typically a carbon atom bonded to four different groups. In the structure of this compound, there are three such stereogenic centers:
C1: This is a bridgehead carbon atom. It is bonded to the aminomethyl group (-CH2NH2), the oxygen atom (part of the six-membered ring), the C7 bridge, and the C5 bridgehead carbon. These four pathways around the bicyclic system are different.
C5: The second bridgehead carbon atom. It is connected to C4, C6, the C7 bridge, and the C1 bridgehead carbon. The paths originating from C5 are distinct.
C7: The carbon atom forming the one-carbon bridge. It is attached to C1, C5, and two hydrogen atoms. However, due to the constrained bicyclic structure, the two faces of the C1-C5-C7 plane are diastereotopic, making C7 a stereocenter.
The presence of these chiral centers means the molecule can exist as multiple stereoisomers (enantiomers and diastereomers). google.comgoogleapis.com
The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. fiveable.me This systematic process involves two main steps: assigning priorities to the groups attached to the chiral center and then determining the spatial arrangement.
Cahn-Ingold-Prelog (CIP) Rules:
Priority by Atomic Number: Atoms directly attached to the chiral center are ranked by their atomic number. The higher the atomic number, the higher the priority. vanderbilt.eduwikipedia.org
First Point of Difference: If there is a tie in atomic number (e.g., two attached carbon atoms), one moves along the substituent chains until the first point of difference is found. The chain with the atom of higher atomic number at this point receives higher priority. openochem.orgvanderbilt.edu
Multiple Bonds: Double and triple bonds are treated as if the atom is bonded to an equivalent number of single-bonded atoms. wikipedia.orgopenochem.org
Assignment Example (for C1): To assign the configuration at the C1 stereocenter, one would follow these steps:
Identify the four attached groups:
-O- (part of the ring)
-CH2NH2 (aminomethyl group)
-C7- (one-carbon bridge)
-C5- (the other bridgehead carbon)
Assign Priorities:
Priority 1: The Oxygen atom (-O-) has the highest atomic number (8) of the directly attached atoms.
Priority 2, 3, 4: The other three groups are attached via carbon atoms. To differentiate them, one must look at the next atoms along each path. The -CH2NH2 group's carbon is attached to a nitrogen, giving it a higher priority than the other two carbon paths which are attached to other carbons and hydrogens. The final ranking between the -C7- and -C5- paths would require a full analysis of the ring structure.
Orient the Molecule: The molecule is then oriented in space so that the lowest priority group (priority 4) points away from the viewer.
Determine Configuration: The direction from priority 1 to 2 to 3 is observed. If the direction is clockwise, the configuration is assigned 'R' (rectus). If it is counter-clockwise, it is assigned 'S' (sinister). openochem.org
| Step | Action | Principle |
| 1 | Identify the four substituents on the chiral center. | A stereocenter is connected to four distinct groups. |
| 2 | Rank the substituents from 1 (highest) to 4 (lowest). | Cahn-Ingold-Prelog (CIP) rules based on atomic number. vanderbilt.eduwikipedia.org |
| 3 | Orient the molecule with the lowest priority group (4) pointing away. | Standard viewing convention for assignment. |
| 4 | Trace the path from priority 1 → 2 → 3. | Clockwise = 'R' configuration; Counter-clockwise = 'S' configuration. openochem.org |
Diastereomeric and Enantiomeric Forms
The presence of multiple chiral centers in this compound gives rise to the possibility of several stereoisomers. The bridgehead carbons (C1 and C5) and the carbon atoms bearing the aminomethyl group and the oxygen bridge are all potential stereogenic centers. This inherent chirality means the compound can exist as enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.
The synthesis of bicyclic systems like this often results in a mixture of stereoisomers. Diastereoselective synthesis strategies are therefore crucial to obtain specific isomers. rsc.org Such methods might involve the use of chiral auxiliaries, asymmetric catalysis, or stereocontrolled cyclization reactions. The separation of enantiomers can be achieved through techniques such as chiral chromatography. nih.gov
The precise number and nature of the possible diastereomers and enantiomers depend on the specific synthetic route and the stereochemical relationship between the substituents on the bicyclic core. For instance, the orientation of the aminomethyl group relative to the oxygen bridge can lead to different diastereomeric forms.
Table 1: Potential Stereoisomers of this compound
| Stereoisomer Type | Description |
|---|---|
| Enantiomers | Pairs of non-superimposable mirror images. |
This table is illustrative of the types of stereoisomers possible for this class of compounds. The specific stereoisomers of this compound would require detailed experimental characterization.
Interplay of Ring System Geometry and Aminomethyl Group Orientation
The rigid geometry of the 2-oxabicyclo[3.1.1]heptane ring system imposes significant constraints on the conformational freedom of the aminomethyl group. The bicyclic framework is conformationally locked, which in turn dictates the spatial positioning of the substituent at the C1 bridgehead.
The interplay between the strained ring system and the substituent's orientation can also influence the chemical reactivity of the amine. The steric hindrance around the aminomethyl group, dictated by the bicyclic framework, can affect its accessibility for chemical reactions.
Table 2: Factors Influencing Aminomethyl Group Orientation
| Factor | Influence on Orientation |
|---|---|
| Steric Hindrance | The bulky bicyclic frame can favor one orientation (e.g., exo) to minimize steric clashes. |
| Intramolecular Interactions | Potential for hydrogen bonding or other non-covalent interactions between the aminomethyl group and the oxygen atom of the ring system could favor a specific conformation. |
| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing certain orientations. |
This table outlines general principles that would govern the conformational preferences of the aminomethyl group in this compound.
Synthetic Methodologies for 2 Oxabicyclo 3.1.1 Heptan 1 Ylmethanamine and Analogues
Retrosynthetic Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine, disconnections can be strategically applied to both the aminomethyl substituent and the bicyclic core.
Disconnections Targeting the Aminomethyl Group
The primary focus for disconnecting the aminomethyl group at the C1 bridgehead position involves transformations that logically lead to more stable or synthetically accessible precursors. A key strategy is the disconnection of the C1-CH₂NH₂ bond, which points towards a carboxylic acid precursor at the C1 position.
One of the most effective methods for converting a carboxylic acid to a primary amine with the loss of one carbon is the Curtius rearrangement . nih.govrsc.orgnih.govorganic-chemistry.orgwikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which thermally or photochemically rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine. nih.govwikipedia.org The Curtius rearrangement is known for its high efficiency and tolerance of various functional groups, and critically, it proceeds with complete retention of the migrating group's stereochemistry. nih.govnih.gov This makes it an ideal choice for complex molecules where maintaining stereochemical integrity is crucial. A plausible retrosynthetic disconnection is therefore a functional group interconversion (FGI) from the aminomethyl group to a carboxylic acid at the C1 position.
Alternative disconnections for the aminomethyl group could involve:
Reduction of a nitrile: Disconnecting the aminomethyl group could lead back to a cyano group at the C1 position. The reduction of this nitrile, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would furnish the target amine.
Reductive amination: This approach would involve the disconnection to a C1-aldehyde. The aldehyde could then react with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride, to form the primary amine. wikipedia.orglibretexts.org
| Disconnection Strategy | Precursor Functional Group at C1 | Key Transformation |
| Curtius Rearrangement | Carboxylic Acid | Acyl azide formation followed by rearrangement and hydrolysis |
| Nitrile Reduction | Cyano Group | Reduction with hydrides or catalytic hydrogenation |
| Reductive Amination | Aldehyde | Imine formation with ammonia and subsequent reduction |
Disconnections Targeting the Oxabicyclic Ring System
The 2-oxabicyclo[3.1.1]heptane core presents a more complex synthetic challenge. A logical disconnection strategy for this strained bicyclic ether system involves breaking the C1-O bond, which can be envisioned as the result of an intramolecular cyclization. This leads to a substituted cyclobutane (B1203170) precursor containing both a hydroxyl group and a suitable leaving group, or a precursor that can undergo a rearrangement to form the bicyclic system.
A particularly effective retrosynthetic approach considers the rearrangement of a spirocyclic precursor. Specifically, the 2-oxabicyclo[3.1.1]heptane system can be seen as an isomer of a 2-oxaspiro[3.3]heptane derivative. chemrxiv.org This suggests a disconnection that opens the bicyclic system to a spiro-oxetane intermediate.
De Novo Synthesis of the 2-Oxabicyclo[3.1.1]heptane Core
Intramolecular Cyclization Reactions
The formation of the bicyclic ether is typically achieved by forming the oxygen-containing ring onto a pre-existing cyclobutane ring.
Acid-Mediated Rearrangements and Isomerizations (e.g., from spiro-oxetanes)
A powerful and well-documented method for the synthesis of 3-oxabicyclo[3.1.1]heptane derivatives, which are constitutional isomers of the target 2-oxabicyclo[3.1.1]heptane system, involves the acid-mediated rearrangement of 2-oxaspiro[3.3]heptane precursors. chemrxiv.orgrsc.org This strategy can be adapted for the synthesis of the 2-oxabicyclo[3.1.1]heptane core.
The synthesis often begins with the construction of a spiro-oxetane. For instance, the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with a suitable nucleophile can lead to a diethyl-2-oxaspiro[3.3]heptane-6,6-dicarboxylate. rsc.org Reduction of the ester groups yields a diol, which upon heating or treatment with acid, rearranges to form the oxabicyclo[3.1.1]heptane skeleton. rsc.org This rearrangement is driven by the relief of ring strain in the spiro-oxetane system.
| Precursor Type | Key Reaction Condition | Product |
| Diethyl-2-oxaspiro[3.3]heptane-6,6-dicarboxylate | Reduction (e.g., LiAlH₄) followed by acid treatment or heating | 3-Oxabicyclo[3.1.1]heptane derivative |
| (2-Oxaspiro[3.3]heptan-6-yl)methanols | Acid catalysis (e.g., pyridinium (B92312) chloride) | 1,5-Disubstituted 3-oxabicyclo[3.1.1]heptanes |
Radical Cyclization Approaches
Radical cyclizations offer an alternative and powerful method for the construction of bicyclic systems. While specific examples for the direct synthesis of the 2-oxabicyclo[3.1.1]heptane core are not extensively documented, the general principles of radical cyclization can be applied.
These approaches typically involve the generation of a radical on a suitably functionalized cyclobutane precursor. For example, a cyclobutane with an alkenyl side chain and a precursor to a radical (e.g., a bromide or a xanthate ester) could be induced to cyclize. An oxygen-centered radical could also be employed to initiate the cyclization cascade. The regioselectivity of the cyclization would be crucial in selectively forming the desired bicyclic ether over other potential products.
C-H Functionalization Strategies for Saturated Amines
Direct C-H functionalization of saturated amines and ethers represents a powerful and atom-economical approach for synthesizing complex molecules. While specific applications of C-H functionalization to directly synthesize this compound are not extensively documented, the general principles are applicable to its saturated heterocyclic core. These strategies typically involve the selective activation of a C-H bond and its subsequent conversion into a C-C, C-N, or C-O bond.
Modern photocatalysis, for instance, has emerged as a key technology for the regioselective C-H functionalization of ethers. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where a photoexcited catalyst abstracts a hydrogen atom from the substrate, typically at the α-position to the ether oxygen, to generate a radical intermediate. This radical can then be trapped by various coupling partners. While this is more common for α-functionalization, strategies for remote functionalization are also being developed. The application of such a method to the 2-oxabicyclo[3.1.1]heptane system would require overcoming challenges related to the steric accessibility and electronic nature of the bridgehead C-H bonds.
Ring-Expansion and Ring-Contraction Approaches
Ring-expansion and ring-contraction reactions provide powerful pathways to strained bicyclic systems by leveraging the release of ring strain to drive the formation of the target scaffold.
A notable ring-expansion strategy to form the 2-oxabicyclo[3.1.1]heptane skeleton involves the palladium-catalyzed hetero-[2σ+2σ] cycloaddition of bicyclobutanes with vinyl oxiranes. nih.gov In this process, the three-membered oxirane ring undergoes expansion through the selective cleavage of C-C and C-O bonds and insertion of the bicyclobutane component. The choice of ligand is crucial in directing the reaction pathway. For example, the use of the Cy-DPEphos ligand promotes the desired [2σ+2σ] cycloaddition to furnish the 2-oxabicyclo[3.1.1]heptane core. nih.gov
Another relevant strategy involves the rearrangement of spirocyclic systems. For the analogous 3-oxabicyclo[3.1.1]heptane system, an acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols has been reported. chemrxiv.org This type of skeletal rearrangement, converting a spirocyclic oxetane (B1205548) into a bicyclic ether, demonstrates the utility of ring expansion and isomerization in constructing these bridged frameworks.
Ring-contraction methodologies, while less common for this specific target, are a known strategy for synthesizing other bicyclic systems. For example, zirconocene-mediated ring contractions have been explored in the synthesis of the 2-oxabicyclo[3.2.0]heptane substructure found in pestalotiopsin A. This type of reaction typically involves the transformation of a larger ring into a smaller, more strained system, and could conceptually be applied to precursors to form the cyclobutane portion of the 2-oxabicyclo[3.1.1]heptane core.
Multi-Component Reactions (if applicable)
Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. However, the application of MCRs for the direct synthesis of the 2-oxabicyclo[3.1.1]heptane scaffold is not prominently featured in the scientific literature. The construction of such a strained and specific bicyclic system typically requires more directed, stepwise approaches.
For comparison, MCRs have been successfully employed to generate other complex bicyclic amine derivatives. For instance, one-pot multicomponent reactions have been used to form racemic 3-azabicyclo[3.2.0]heptane derivatives, which can then be resolved. This highlights the potential of MCRs in heterocyclic synthesis, even if their application to the specific target of this article remains an area for future development.
Introduction and Derivatization of the Aminomethyl Moiety
A critical step in the synthesis of this compound is the installation of the aminomethyl group at the sterically hindered bridgehead C1 position.
Installation of the Primary Amine Functionality
The primary amine functionality is typically installed through the reduction of a suitable nitrogen-containing precursor, such as a nitrile or an amide, located at the C1 position. Direct amination at the bridgehead position is challenging due to steric hindrance.
A highly effective method for converting a carboxylic acid to a primary amine with the loss of one carbon is the Curtius rearrangement . This sequence involves the conversion of a bridgehead carboxylic acid (2-oxabicyclo[3.1.1]heptane-1-carboxylic acid) into an acyl azide. Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed under acidic or basic conditions to yield the primary amine, 2-oxabicyclo[3.1.1]heptan-1-amine. Subsequent steps would be needed to add the final methyl group. A more direct route from the carboxylic acid involves its conversion to a primary amide, followed by reduction.
Alternatively, if a bridgehead nitrile (2-oxabicyclo[3.1.1]heptane-1-carbonitrile) can be synthesized, its reduction provides a direct route to the target aminomethyl compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
| Transformation | Reagents | Intermediate | Product |
| Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat (Δ) 4. H₃O⁺ | Isocyanate | Primary Amine |
| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | - | Primary Amine |
| Amide Reduction | LiAlH₄ or BH₃·THF | - | Primary Amine |
Precursor Compounds and their Synthesis (e.g., nitriles, amides)
The synthesis of the final amine is contingent on the successful preparation of functionalized precursors at the bridgehead position. The synthesis of 2-oxabicyclo[3.1.1]heptane-1-carboxylic acid serves as a key example. While the exact synthesis for this specific compound is not detailed in readily available literature, the synthesis of the related 3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid suggests that such structures are accessible, likely through multi-step organic synthesis involving cyclization reactions. evitachem.com
The synthesis of bridgehead nitriles has been demonstrated for related bicyclic systems. For example, 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles have been synthesized via a dynamic addition-intramolecular substitution sequence. researchgate.net A similar strategy could potentially be adapted for the 2-oxa analogue.
Once the bridgehead carboxylic acid is obtained, it can be converted to the corresponding primary amide (2-oxabicyclo[3.1.1]heptane-1-carboxamide) using standard amidation conditions (e.g., conversion to an acid chloride followed by reaction with ammonia). This amide can then be reduced to the target this compound using powerful reducing agents like lithium aluminum hydride or borane (B79455) complexes. google.com
Chiral Synthesis of Enantiopure this compound
The development of asymmetric methods to access enantiomerically pure bicyclic compounds is crucial for their application in medicinal chemistry.
A significant breakthrough in this area is the palladium-catalyzed enantioselective [2σ+2σ] cycloaddition of bicyclobutanes with vinyl oxiranes. nih.gov By employing a chiral phosphine (B1218219) ligand, specifically (S)-DTBM-Segphos, researchers were able to synthesize functionalized 2-oxabicyclo[3.1.1]heptanes with excellent enantioselectivity, achieving enantiomeric excesses (ee) in the range of 94–99%. nih.gov This method directly establishes the chiral bicyclic core, which can then be further functionalized to the target amine.
Another powerful strategy involves the enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones, mediated by an asymmetric Lewis acid catalyst. nih.gov Using a chiral Co(II)/PyIPI catalyst system, various hetero-bicyclo[3.1.1]heptane derivatives were synthesized with outstanding enantiocontrol, often exceeding 99% ee. nih.gov This highlights the power of asymmetric catalysis in constructing these complex chiral scaffolds.
In cases where an asymmetric synthesis is not feasible, chiral resolution of the racemic final product or a late-stage intermediate can be employed. This involves separating the enantiomers using a chiral resolving agent or through chiral chromatography, a technique demonstrated for related complex diazaspiro-compounds. google.com
| Asymmetric Strategy | Catalytic System / Method | Achieved Enantioselectivity (ee) | Reference |
| Pd-Catalyzed [2σ+2σ] Cycloaddition | Pd₂(dba)₃ / (S)-DTBM-Segphos | 94–99% | nih.gov |
| Lewis Acid-Catalyzed (3+3) Cycloaddition | Chiral Co(II)/PyIPI Complex | >99% | nih.gov |
| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B) | >99% (for related systems) | |
| Chiral Chromatography | Chiral Stationary Phase (e.g., CHIRALPAK) | Baseline separation | google.com |
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of bridged bicyclic scaffolds from strained small rings like bicyclobutanes (BCBs). nih.gov Lewis acid catalysis, in particular, has been successfully applied to cycloaddition reactions to form various hetero-bicyclo[3.1.1]heptane (hetero-BCHep) derivatives. chinesechemsoc.orgthieme-connect.com These methods provide atom-economical routes to the core structure with high levels of stereocontrol. thieme-connect.com
For instance, the enantioselective (3+3) cycloaddition of BCBs with nitrones has been achieved using a chiral Cobalt(II)/PyIPI catalyst. nih.gov This strategy allows for the efficient synthesis of enantioenriched hetero-BCHep derivatives, where the acyl imidazole (B134444) or acyl pyrazole (B372694) moiety in the BCB substrate plays a critical role in achieving high stereoselectivity. nih.gov Similarly, copper-catalyzed stereoselective formal [4π+2σ] cycloadditions between BCBs and azomethine ylides have been developed to furnish a diverse array of enantioenriched 3-aza-BCHeps with excellent diastereo- and enantioselectivities. acs.org Another sophisticated approach involves a relay catalysis system, combining an indium(III) Lewis acid with a chiral iridium catalyst, to achieve the asymmetric synthesis of 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org
| Catalyst System | Reaction Type | Products | Key Features | Reference |
|---|---|---|---|---|
| Chiral Co(II)/PyIPI Complex | (3+3) Cycloaddition | Enantioenriched hetero-bicyclo[3.1.1]heptanes | High enantioselectivity (>99% ee); atom-economical. | nih.gov |
| Copper(II)/Chiral Ligand | Formal [4π+2σ] Cycloaddition | Enantioenriched 3-azabicyclo[3.1.1]heptanes | Excellent diastereo- and enantioselectivity (>20:1 dr, 97–99% ee). | acs.org |
| In(OTf)₃/Chiral Iridium Complex | Relay Catalysis (Ring-opening/Intramolecular Allylic Substitution) | Chiral 2-azabicyclo[3.1.1]heptanes | Strategic combination of Lewis acid and transition metal catalysis. | chinesechemsoc.org |
| Eu(OTf)₃ | (3+3) Cycloaddition | Racemic 2-oxa-3-azabicyclo[3.1.1]heptanes | Establishes a paradigm for Lewis acid-catalyzed synthesis of the core, albeit in racemic form. | chinesechemsoc.orgthieme-connect.com |
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is well-established and offers a reliable, time-efficient path to enantiomerically pure products. wikipedia.org The auxiliary biases the reaction to form one diastereomer over the other, and after the key transformation, it can be removed and often recycled.
Commonly used auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and sultams like Oppolzer's camphorsultam. wikipedia.orgsigmaaldrich.com In the context of forming bicyclic systems, a chiral auxiliary can be attached to one of the reactants in a cycloaddition reaction to control the facial selectivity of the approach. numberanalytics.com For example, a related 2-oxabicyclo[3.2.0]heptan-3-one derivative was synthesized using N-propioloyl Oppolzer's camphorsultam in a Lewis acid-catalyzed [2+2] cycloaddition, demonstrating the applicability of this approach for constructing chiral bicyclic ethers. researchgate.net Although a specific application to 2-oxabicyclo[3.1.1]heptane is not detailed in the literature, the principle remains a viable strategy for controlling the stereochemistry of the ring-forming step.
Resolution of Racemic Mixtures
When an enantioselective synthesis is not feasible or is inefficient, the resolution of a racemic mixture is a common alternative. This involves separating a 1:1 mixture of enantiomers. googleapis.com Two primary methods for resolution on a preparative scale are enzymatic kinetic resolution and chiral chromatography.
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically hydrolases like lipases or proteases, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. rsc.org For example, Candida antarctica lipase (B570770) B (CAL-B) has been used to selectively hydrolyze one enantiomer of a racemic acetate (B1210297) of a 3-azabicyclo[3.2.0]heptan-6-ylmethanol, affording the remaining enantiomer with high enantiomeric excess (>99% ee). Similar strategies have been employed in the synthesis of other complex molecules, such as using Burkholderia cepacia lipase for enantioselective hydrolysis. rsc.org Patents also describe the use of enzymatic resolution to access enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives, which are structurally related bicyclic ethers. google.com
Chiral chromatography, including Supercritical Fluid Chromatography (SFC), is another powerful technique for separating enantiomers, which has been successfully used to resolve bicyclic bioisosteres. nih.gov
| Method | Agent/Technique | Substrate Class | Outcome | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Racemic bicyclic acetates | Enantiomerically pure alcohol (>99% ee). | |
| Enzymatic Kinetic Resolution | Burkholderia cepacia lipase | Racemic esters | Separation of enantiomers with high optical purity. | rsc.org |
| Chiral Chromatography | Supercritical Fluid Chromatography (SFC) | Racemic bicyclic compounds | Isolation of enantiopure R- and S-isomers. | nih.gov |
Biocatalytic Transformations (if explored for similar systems)
Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical methods. rsc.org For the synthesis of chiral amines like this compound, several classes of enzymes are particularly relevant. Transaminases (TAs) are widely used for the asymmetric synthesis of primary amines from prochiral ketones. youtube.comnih.gov This one-step conversion simultaneously creates the functional group and sets the stereocenter. youtube.com
Another key enzyme class is the ketoreductases (KREDs), which belong to the alcohol dehydrogenases (ADHs) and can reduce a ketone precursor to a chiral secondary alcohol with high enantioselectivity. nih.gov This alcohol can then be converted to the target amine. Furthermore, reductive aminases are powerful enzymes that catalyze the direct conversion of ketones to amines. youtube.com While specific biocatalytic routes to this compound have not been reported, the application of these enzyme classes to a suitable ketone precursor represents a state-of-the-art approach for its potential asymmetric synthesis. youtube.comnih.gov
Practical and Scalable Synthetic Routes
Moving from laboratory-scale synthesis to industrial production requires the development of routes that are not only efficient but also practical, safe, and scalable. This involves optimizing reaction conditions and adhering to the principles of green chemistry.
Optimization of Reaction Conditions for Industrial Applications
The scalability of a synthetic route depends on factors such as cost of materials, safety of operations, and robustness of the process. For bicyclic compounds, which can be valuable pharmaceutical intermediates, developing a scalable synthesis is crucial. An example is the synthesis of a 2-oxabicyclo[2.2.2]octane derivative, a different bicyclic ether bioisostere, which was successfully performed on a 135-gram scale in a single run. researchgate.net
Key areas for optimization include:
Catalyst Loading: Minimizing the amount of expensive transition metal catalysts without significant loss in yield or selectivity.
Solvent Selection: Choosing solvents that are effective, safe, easy to remove, and have a lower environmental impact.
Reaction Concentration and Temperature: Maximizing throughput by running reactions at higher concentrations and optimizing temperature to balance reaction rate with side-product formation.
Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, which are more amenable to large-scale operations.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. labinsights.nl Applying these principles to the synthesis of this compound would focus on several key areas.
Atom Economy: Cycloaddition reactions are inherently atom-economical as they incorporate all atoms from the reactants into the product. thieme-connect.com
Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste. Asymmetric catalysis is a prime example of this principle. semanticscholar.org
Benign Solvents: Reducing the use of hazardous solvents is a core tenet. labinsights.nl
Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, such as some photocycloadditions or biocatalytic reactions, reduces energy consumption. labinsights.nl
C-H Activation: Advanced strategies like C-H bond activation can avoid lengthy and wasteful protection-deprotection sequences, streamlining synthesis and reducing waste. semanticscholar.org
By integrating these principles, more sustainable and efficient synthetic routes to this compound and its analogues can be realized.
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimentally determined ¹H NMR, ¹³C NMR, and 2D NMR data for 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine, including chemical shifts, coupling constants, and specific correlations, are not available in published research. A comprehensive analysis requires this primary data for accurate proton and carbon assignments, stereochemical elucidation, and determination of atomic connectivity.
¹H NMR for Proton Assignment and Stereochemistry
A detailed ¹H NMR data table with specific chemical shifts (δ), multiplicities (e.g., s, d, t, q, m), coupling constants (J values in Hz), and integral values for each proton in this compound has not been reported. Such data is essential for assigning each proton to its position on the bicyclic ring and the methanamine substituent and for deducing the compound's stereochemistry.
¹³C NMR for Carbon Skeleton Elucidation
A complete ¹³C NMR data table, listing the chemical shifts (δ) for each of the seven unique carbon atoms in the this compound skeleton, is not publicly available. This information is crucial for confirming the carbon framework of the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Detailed analysis based on 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) has not been published for this compound. These advanced techniques are necessary to definitively establish proton-proton couplings, direct carbon-proton attachments, long-range carbon-proton correlations, and the spatial proximity of protons, respectively. Without this data, a comprehensive structural elucidation is not possible.
Mass Spectrometry (MS)
Specific high-resolution mass spectrometry data and a detailed analysis of the fragmentation pathways for this compound are not available in the scientific literature.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While the molecular formula is known to be C₇H₁₃NO, experimentally determined high-resolution mass spectrometry (HRMS) data, which would provide a precise mass measurement to confirm this formula, has not been found in public databases or publications.
Fragmentation Pathways and Structural Information
A detailed study of the fragmentation pathways of this compound under mass spectrometric conditions has not been reported. This analysis would involve identifying the major fragment ions and proposing mechanisms for their formation, which would, in turn, provide valuable structural information confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, cyclic ether, and aliphatic hydrocarbon components.
The primary amine (-NH₂) group gives rise to several distinct vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. wpmucdn.com The N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ region. wpmucdn.com An N-H wagging band, which is often broad, may also be observed at lower frequencies.
The strained cyclic ether (oxetane) moiety within the bicyclic system presents characteristic C-O stretching vibrations. The strained C–O–C bond angle in four-membered rings like oxetane (B1205548) influences the position of these bands. acs.org The asymmetric C-O-C stretching is typically strong and appears in the 980-960 cm⁻¹ range for simple oxetanes. The C-C stretching vibrations within the strained ring structure also contribute to the fingerprint region of the spectrum.
The aliphatic C-H bonds of the bicycloheptane (B81988) skeleton produce strong stretching absorptions in the 3000-2800 cm⁻¹ range. wpmucdn.com Additionally, CH₂ bending (scissoring) and rocking vibrations are expected around 1470-1440 cm⁻¹. wpmucdn.com
An illustrative summary of the expected IR absorption bands for this compound is provided in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3200 | Medium |
| C-H Stretch | Aliphatic (CH, CH₂) | 3000 - 2800 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Variable |
| CH₂ Bend (Scissoring) | Aliphatic (CH₂) | 1470 - 1440 | Medium |
| Asymmetric C-O-C Stretch | Cyclic Ether (Oxetane) | ~980 - 960 | Strong |
| N-H Wag | Primary Amine (-NH₂) | 900 - 650 | Broad |
This table presents generalized data based on typical frequency ranges for the specified functional groups.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of related bicyclic structures and oxetane derivatives allows for a detailed projection of its solid-state characteristics. ethz.ch The technique is invaluable for unambiguously determining stereochemistry, conformational preferences, and precise geometric parameters such as bond lengths and angles.
For chiral molecules like this compound, X-ray crystallography can determine the absolute configuration, typically by forming a salt with a chiral counter-ion or by utilizing anomalous dispersion effects. The presence of the amine group allows for the straightforward formation of salts (e.g., hydrochloride or hydrobromide salts). If a heavy atom like bromine is introduced, the anomalous scattering of X-rays can be measured, allowing for the unambiguous assignment of the R/S configuration at the chiral centers of the molecule without the need for a chiral reference.
The bicyclo[3.1.1]heptane framework is inherently strained and adopts a puckered conformation. ethz.ch Crystallographic studies on substituted oxetanes have shown that the four-membered ring itself is often puckered to relieve eclipsing interactions between substituents. ethz.ch In the solid state, the conformation of this compound would be influenced by both intramolecular steric hindrance and intermolecular forces that dictate the crystal packing.
X-ray diffraction analysis provides precise measurements of bond lengths and angles. For the 2-oxabicyclo[3.1.1]heptane core, the internal bond angles are expected to deviate significantly from the ideal tetrahedral angle of 109.5° due to ring strain. In unsubstituted oxetane, crystallographic studies at low temperatures have determined the C-O-C bond angle to be approximately 92° and the O-C-C angle to also be around 92°. acs.orgethz.ch The C-C-C angle within the four-membered ring is even more compressed, at about 85°. ethz.ch
The C-O bond lengths in the oxetane ring are typically around 1.45-1.46 Å, while the C-C bonds are approximately 1.53-1.55 Å. acs.orgethz.ch These values reflect the sp³ hybridization of the atoms and the constraints of the bicyclic system. The exocyclic C-C bond connecting the methanamine group to the bicyclic core is expected to have a standard single bond length of approximately 1.54 Å.
The table below summarizes the expected bond parameters for the core structure of this compound, based on data from related compounds. acs.orgethz.ch
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C-O (ether) | ~1.46 Å |
| Bond Length | C-C (in ring) | ~1.54 Å |
| Bond Angle | C-O-C | ~92° |
| Bond Angle | O-C-C | ~92° |
| Bond Angle | C-C-C (in ring) | ~85° |
This data is derived from crystallographic studies of unsubstituted oxetane and related bicyclic structures and represents approximate values.
Reactivity and Chemical Transformations of 2 Oxabicyclo 3.1.1 Heptan 1 Ylmethanamine
Reactions at the Primary Amine Functionality
The primary amine group in 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine is a versatile functional handle that can participate in a wide array of chemical transformations, making it a valuable building block in medicinal chemistry and organic synthesis.
Amidation and Peptide Coupling Reactions
The primary amine of this compound is expected to readily undergo amidation reactions with carboxylic acids, acid chlorides, and anhydrides to form the corresponding amides. Due to the steric hindrance around the amine, the use of potent coupling agents is likely necessary to achieve high yields in peptide coupling reactions. rsc.org
Commonly employed peptide coupling reagents can facilitate the formation of a peptide bond between a carboxylic acid and the amine of this compound. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Table 1: Representative Peptide Coupling Reagents
| Coupling Reagent | Abbreviation | Activating Agent |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt |
The synthesis of bicyclic peptides, which are of growing interest in drug discovery, often involves the incorporation of constrained amino acids. nih.govacs.organu.edu.aupepdd.com The unique three-dimensional structure of this compound could be exploited to introduce conformational rigidity into peptide structures.
Acylation and Sulfonylation
Acylation of the primary amine can be readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base to yield N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base will produce the corresponding sulfonamides. These reactions are fundamental transformations for the derivatization of primary amines. The synthesis of sulfonamides from bicyclic amines has been reported as a route to compounds with potential biological activity. acs.orgnih.govacs.orgnih.govmdpi.com
Table 2: Common Reagents for Acylation and Sulfonylation
| Transformation | Reagent Type | Example Reagent |
| Acylation | Acid Chloride | Acetyl chloride |
| Acylation | Acid Anhydride | Acetic anhydride |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride |
Reductive Amination and Alkylation
The primary amine of this compound can be further functionalized through reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to a more substituted amine. This method is particularly useful for the synthesis of sterically hindered tertiary amines. rsc.org
Direct alkylation of the primary amine with alkyl halides is also a viable method for introducing alkyl groups. wikipedia.orgyoutube.com However, this reaction can sometimes be difficult to control, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com
Formation of Ureas, Thioureas, and Carbamates
The primary amine functionality is a precursor for the synthesis of ureas, thioureas, and carbamates, which are important motifs in many biologically active compounds.
Ureas: Reaction with isocyanates or with phosgene (B1210022) followed by another amine are common methods for urea (B33335) formation. wikipedia.org Additionally, direct reaction with carbon dioxide under specific conditions can yield symmetrical ureas. rsc.orgpsu.edu Phenyl carbamates can also serve as reagents for the synthesis of urea derivatives under mild conditions. google.com
Thioureas: Thioureas can be synthesized by reacting the primary amine with isothiocyanates. organic-chemistry.orgrsc.orgiwu.edursc.org Another approach involves the reaction with carbon disulfide. researchgate.net
Carbamates: Carbamates are typically formed by reacting the amine with chloroformates or by the reaction with an alcohol and a carbonyl source like phosgene or its equivalents. acs.orgorganic-chemistry.orgresearchgate.netwikipedia.orgnih.gov
Table 3: General Reactions for the Formation of Ureas, Thioureas, and Carbamates
| Derivative | Reagent 1 | Reagent 2 |
| Urea | Isocyanate | - |
| Thiourea | Isothiocyanate | - |
| Carbamate | Chloroformate | Base |
Palladium-Catalyzed Cross-Coupling Reactions at the Amine Nitrogen
While less common for primary alkylamines compared to anilines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be applied to this compound. wikipedia.orglibretexts.orgorganic-chemistry.org This would involve the coupling of the amine with an aryl halide or triflate to form an N-aryl derivative. The steric hindrance of the bicyclic framework might necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the reaction. researchgate.net The development of nickel-based catalyst systems has also expanded the scope of such C-N coupling reactions to include primary alkyl amines. nih.gov
Transformations Involving the Ether Moiety
The 2-oxabicyclo[3.1.1]heptane core is a bicyclic ether system. While generally stable, the ether linkage can undergo cleavage or rearrangement under certain conditions, particularly in the presence of strong acids.
Acid-catalyzed ring-opening or rearrangement of bicyclic ethers is a known transformation. rsc.orgrsc.orgnih.govacs.org For the 2-oxabicyclo[3.1.1]heptane system, treatment with a Lewis or Brønsted acid could potentially lead to ring-opened products or rearranged bicyclic structures. The regioselectivity and stereoselectivity of such reactions would be influenced by the stability of the resulting carbocation intermediates and the nature of the acid catalyst. Recent studies have explored the isomerization of related oxabicyclo[3.1.1]heptane systems under acidic conditions. acs.org
Ring System Functionalization and Derivatization of this compound
The unique structural framework of this compound, characterized by a strained bicyclic ether system, presents distinct opportunities and challenges for chemical modification. The reactivity of this molecule is largely dictated by the inherent strain of the bicyclo[3.1.1]heptane core, the presence of the ether oxygen, and the nucleophilic aminomethyl substituent. Functionalization can be targeted at the bicyclic core itself or at the existing aminomethyl group.
Selective C-H Activation and Functionalization of the Bicyclic Core
Direct functionalization of the carbon-hydrogen (C-H) bonds of the bicyclic core of this compound represents a modern and efficient strategy for derivatization. While specific studies on this exact molecule are not prevalent, research on analogous bicyclic systems provides a strong basis for predicting its reactivity. The strategic placement of the aminomethyl group can serve as a directing group for metal-catalyzed C-H activation, enabling regioselective introduction of new functional groups.
Ruthenium-catalyzed remote C-H functionalization has been demonstrated for the difunctionalization of bicyclo[1.1.0]butanes, showcasing the potential for activating C-H bonds in strained bicyclic systems. d-nb.info This methodology involves the formation of a ruthenacycle that facilitates the cleavage of a distal C-H bond. It is plausible that a similar strategy could be employed for the 2-oxabicyclo[3.1.1]heptane core, where the amine could coordinate to the metal center and direct functionalization to a specific C-H bond on the carbocyclic portion of the molecule.
The following table summarizes potential C-H functionalization reactions based on methodologies applied to similar strained bicyclic and heterocyclic systems.
| Reaction Type | Catalyst/Reagent | Potential Product | Rationale/Analogous System |
| Arylation | Pd(OAc)₂, Ligand | Aryl-substituted this compound | Palladium-catalyzed C-H arylation is a well-established method for functionalizing sp³ C-H bonds, often directed by nearby functional groups like amines. |
| Alkylation | Ru(II) catalyst, Alkyl halide | Alkyl-substituted this compound | Ruthenium-catalyzed remote C-H activation has been used to alkylate heterocyclic systems. d-nb.info |
| Borylation | Ir catalyst, B₂pin₂ | Borylated this compound | Iridium-catalyzed C-H borylation is a powerful tool for introducing a versatile boronic ester group, which can be further functionalized. |
This table is illustrative and based on established reactivity patterns in related systems.
Halogenation and Related Electrophilic Substitutions
Direct electrophilic halogenation of the 2-oxabicyclo[3.1.1]heptane core is expected to be challenging due to the electron-rich nature of the ether oxygen, which is susceptible to cleavage under strongly acidic conditions often associated with electrophilic reactions. However, radical halogenation could provide a viable pathway for introducing halogen atoms onto the bicyclic framework.
While specific studies on this compound are not available, the halogenation of related bicyclo[3.1.1]heptane structures has been reported. researchgate.net These reactions often proceed via radical mechanisms or involve rearrangements of the bicyclic core, particularly under ionic conditions. The presence of the ether oxygen in the 2-oxabicyclo[3.1.1]heptane system would likely influence the regioselectivity of such reactions.
Given the strained nature of the bicyclic system, reactions with electrophiles could potentially lead to ring-opening products. For instance, treatment of cyclic ethers with hydrogen halides can lead to cleavage of the ether bond. youtube.com
Functional Group Interconversions on Existing Substituents
The aminomethyl group of this compound is a versatile handle for a wide range of functional group interconversions. Standard amine chemistry can be readily applied to synthesize a diverse library of derivatives.
Key Transformations of the Aminomethyl Group:
Acylation: The primary amine can be easily acylated with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common strategy to modify the properties of amine-containing compounds.
Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides or through reductive amination with aldehydes or ketones.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are often used in medicinal chemistry to introduce metabolically stable groups.
Diazotization: Treatment with nitrous acid could, in principle, lead to the corresponding alcohol via a diazonium salt intermediate, although rearrangements of the strained bicyclic system are possible under these conditions.
The following table outlines some common functional group interconversions of the aminomethyl group.
| Starting Material | Reagent(s) | Product Functional Group |
| Primary Amine | Acyl chloride, base | Amide |
| Primary Amine | Aldehyde, NaBH₃CN | Secondary Amine |
| Primary Amine | Sulfonyl chloride, base | Sulfonamide |
| Primary Amine | Phthalic anhydride, then hydrazine | Gabriel synthesis for amine protection/deprotection |
This table represents standard organic transformations applicable to primary amines.
Stability and Degradation Pathways
The stability of the 2-oxabicyclo[3.1.1]heptane ring system is a critical consideration for its synthesis, storage, and application. Bicyclic systems of this nature possess inherent ring strain, which can influence their thermal and chemical stability.
Studies on related 3-oxabicyclo[3.1.1]heptane derivatives have shown that these compounds are generally stable at room temperature for extended periods (at least six months) and can withstand heating at 100 °C for short durations without detectable decomposition. chemrxiv.orgnih.gov This suggests that the oxabicyclo[3.1.1]heptane core is reasonably robust under neutral conditions.
However, the presence of the ether linkage makes the molecule susceptible to degradation under acidic conditions. Strong acids can protonate the ether oxygen, leading to nucleophilic attack and ring cleavage. youtube.com The specific pathway of degradation would depend on the nature of the nucleophile and the reaction conditions.
Potential degradation pathways for this compound could include:
Acid-catalyzed ring opening: Protonation of the ether oxygen followed by attack of a nucleophile (e.g., a halide ion from a hydrohalic acid) would lead to a substituted cyclobutane (B1203170) derivative.
Oxidative degradation: Strong oxidizing agents could potentially oxidize the C-H bonds adjacent to the ether oxygen, leading to lactones or other oxidized products. The degradation of cyclic ethers by fungal strains has been shown to proceed via hydroxylation and subsequent oxidation. nih.gov
Thermal decomposition: While stable at moderate temperatures, very high temperatures could induce fragmentation of the strained bicyclic system.
Computational and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel or understudied compound like 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine, such calculations would provide invaluable insights.
Geometry Optimization and Energetic Profiles of Conformations
A critical first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For a bicyclic system like this compound, multiple conformations are possible due to the flexibility of the aminomethyl side chain and potential puckering of the bicyclic core.
A thorough study would involve a systematic conformational search to identify all low-energy isomers. Subsequent geometry optimization using methods like Density Functional Theory (DFT) would yield the precise bond lengths, bond angles, and dihedral angles for each stable conformation. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature.
Table 1: Hypothetical Data for Conformational Analysis of this compound
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| A | B3LYP/6-31G* | 0.00 | 175.4 |
| B | B3LYP/6-31G* | 1.25 | -65.2 |
| C | B3LYP/6-31G* | 2.87 | 58.9 |
This table is purely illustrative and does not represent actual experimental or calculated data.
Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)
Once the geometries are optimized, an analysis of the electronic structure would elucidate the molecule's reactivity and intermolecular interactions. The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO provides insight into its electron-accepting capabilities.
Furthermore, an analysis of the charge distribution, often visualized through electrostatic potential maps, would reveal the electron-rich and electron-poor regions of the molecule. This is particularly important for understanding how this compound might interact with biological targets or other molecules. The nitrogen atom of the amine group is expected to be a region of high electron density.
Vibrational Frequency Analysis for Spectroscopic Predictions
Vibrational frequency analysis serves a dual purpose: it confirms that an optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with specific molecular motions, such as C-H stretches, N-H bends, and C-O-C stretches of the ether linkage. These theoretical spectra would be an invaluable tool for the experimental identification and characterization of the compound.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule, molecular dynamics simulations offer a view of its behavior over time. These simulations are essential for understanding the dynamic properties of this compound.
Dynamic Conformational Behavior
Molecular dynamics simulations can track the transitions between different conformations of this compound over nanoseconds or even microseconds. This would reveal the flexibility of the bicyclic ring system and the rotational freedom of the aminomethyl group. Such information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other macromolecule.
Solvent Effects on Structure and Reactivity
The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited to study the effects of different solvents on the structure and dynamics of this compound. For example, in a polar solvent like water, the simulations would likely show the formation of hydrogen bonds between the solvent molecules and the amine and ether groups of the solute. These interactions can stabilize certain conformations and influence the molecule's reactivity.
Table 2: Hypothetical Data for Solvent Effects on this compound
| Solvent | Average End-to-End Distance of Side Chain (Å) | Number of Hydrogen Bonds with Solvent |
|---|---|---|
| Vacuum | 3.45 | 0 |
| Water | 3.12 | 3.7 |
| Chloroform | 3.38 | 0.5 |
This table is purely illustrative and does not represent actual experimental or simulated data.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms at a molecular level. For a compound such as this compound, theoretical calculations can provide invaluable insights into reaction pathways, the energetics of transition states, and the origins of selectivity. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the current body of scientific literature, the methodologies employed for analogous bicyclic systems can be described.
Theoretical investigations into the reactivity of strained bicyclic ethers often employ Density Functional Theory (DFT) and ab initio methods. These calculations are crucial for understanding reactions such as ring-opening, cycloadditions, and functional group transformations. For instance, in the synthesis of related 2-oxa-3-azabicyclo[3.1.1]heptane systems from bicyclobutanes (BCBs) and nitrones, theoretical calculations have suggested a mechanism involving the nucleophilic attack of the nitrone oxygen on a Lewis acid-activated BCB, followed by an intramolecular addition. thieme-connect.com Such studies are vital for predicting the feasibility of a proposed reaction pathway and for optimizing reaction conditions.
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy determine the kinetic feasibility of a reaction. For reactions involving this compound, such as N-alkylation or acylation, computational methods can be used to locate the transition state structures.
Frequency calculations are a critical step in this process; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy barrier, which is a key determinant of the reaction rate. For complex, multi-step reactions, computational chemists can map out the entire energy profile, identifying all intermediates and transition states, thus providing a complete picture of the reaction mechanism.
Prediction of Regio- and Stereoselectivity
Many reactions involving chiral molecules like this compound can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry is an effective tool for predicting and explaining the observed selectivity. By calculating the activation energies for the transition states leading to the different possible products, the most likely outcome of the reaction can be predicted. The product formed via the lowest energy transition state is expected to be the major product.
For example, in the case of an electrophilic addition to a derivative of this compound, the electrophile could potentially attack from different faces of the bicyclic system, leading to different stereoisomers. By modeling the transition states for both approaches, the steric and electronic factors that favor one pathway over the other can be elucidated, thus explaining the observed stereoselectivity. While specific predictive studies for this compound are not available, the principles remain a fundamental application of computational chemistry in organic synthesis.
Isosteric Relationship with Aromatic Systems: A Computational Perspective
The replacement of aromatic rings in drug candidates with saturated bicyclic scaffolds is a widely used strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. The 2-oxabicyclo[3.1.1]heptane framework, as a saturated and three-dimensional structure, is of significant interest as a potential bioisostere for aromatic systems, particularly meta-substituted benzene (B151609) rings. Computational studies are essential for quantifying the degree of structural and electronic mimicry between these scaffolds.
Comparative Analysis of Geometric Parameters (e.g., exit vectors, bond distances)
A key aspect of bioisosterism is the ability of the replacement scaffold to orient substituents in a similar spatial arrangement to the original aromatic ring. "Exit vectors," which represent the bonds connecting substituents to the core scaffold, are a critical parameter for this comparison. For a meta-substituted benzene ring, the ideal angle between the exit vectors is approximately 120°.
Computational and crystallographic studies on the closely related 3-oxabicyclo[3.1.1]heptane and the parent bicyclo[3.1.1]heptane scaffolds have shown a remarkable geometric similarity to meta-substituted benzenes. chemrxiv.org The angle between the exit vectors at the bridgehead positions of these bicyclic systems is very close to the 120° of a meta-disubstituted benzene. chemrxiv.org
Below is a data table comparing key geometric parameters derived from computational and X-ray crystallographic studies of meta-benzene and related bicyclic scaffolds. chemrxiv.orgresearchgate.net
| Scaffold | Parameter | Value (Å or °) | Reference Compound(s) |
|---|---|---|---|
| meta-Benzene | Distance r (Å) | 2.42 - 2.43 | 45, 46 |
| Distance d (Å) | 4.93 - 5.05 | 45, 46 | |
| Angle φ (°) | 116 - 122 | 45, 46 | |
| Bicyclo[3.1.1]heptane | Distance r (Å) | 2.12 | 47 |
| Distance d (Å) | 4.77 | 47 | |
| Angle φ (°) | 124 | 47 | |
| 3-Oxabicyclo[3.1.1]heptane | Distance r (Å) | 2.10 - 2.12 | 15a·HCl, 8b, 9b, 11b |
| Distance d (Å) | 4.75 - 4.77 | 15a·HCl, 8b, 9b, 11b | |
| Angle φ (°) | 120 - 124 | 15a·HCl, 8b, 9b, 11b |
Distance r refers to the distance between the scaffold carbons bearing the substituents, while distance d is the distance between the substituent attachment points (the start of the exit vectors). Angle φ is the angle between the two exit vectors. chemrxiv.org
The data indicates that while the internal scaffold distances (r and d) are slightly shorter in the bicyclic systems compared to benzene, the crucial exit vector angle (φ) is very similar, supporting their role as meta-benzene bioisosteres. chemrxiv.org Although data for the specific 2-oxa isomer is not presented, the geometric similarities of the 3-oxa isomer suggest that other isomers of the oxabicyclo[3.1.1]heptane skeleton are also likely to be good geometric mimics.
Assessment of Volume and Shape Mimicry
The following interactive data table presents a comparison of the calculated molecular volumes for these scaffolds. chemrxiv.orgresearchgate.net
| Scaffold | Calculated Molecular Volume (ų) |
|---|---|
| Benzene | 84 |
| Bicyclo[3.1.1]heptane | 109 |
| 3-Oxabicyclo[3.1.1]heptane | 101 |
This reduction in volume for the 3-oxa derivative makes it a potentially better size-mimic for benzene than the purely hydrocarbon scaffold. chemrxiv.orgresearchgate.net The rigid, three-dimensional shape of the oxabicyclo[3.1.1]heptane core contrasts with the planarity of benzene, which can be advantageous in drug design by increasing the sp³ character of a molecule, a feature often correlated with higher clinical success rates. The defined and predictable geometry of scaffolds like this compound makes them attractive candidates for the design of novel bioactive compounds.
Applications of 2 Oxabicyclo 3.1.1 Heptan 1 Ylmethanamine As a Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The incorporation of the 2-oxabicyclo[3.1.1]heptane moiety, via building blocks like 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine, provides a robust strategy for the synthesis of complex organic molecules. The defined stereochemistry and conformational rigidity of the bicyclic system allow for precise control over the spatial arrangement of substituents, which is a critical aspect in the synthesis of biologically active compounds and natural products. The primary amine handle in this compound serves as a versatile functional group for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, enabling its covalent attachment to a variety of molecular frameworks.
Scaffold Diversification in Chemical Synthesis
Scaffold diversification is a cornerstone of modern drug discovery, aiming to explore novel regions of chemical space. This compound is an exemplary tool for this purpose, offering a saturated, non-planar scaffold that can replace traditional aromatic or flat carbocyclic structures.
Strategies for Introducing Bicyclic Scaffolds into Molecular Frameworks
The introduction of the 2-oxabicyclo[3.1.1]heptane scaffold can be achieved through several synthetic strategies. The primary amine of this compound can be utilized in standard peptide coupling reactions to incorporate the bicyclic motif into peptide-based molecules. Furthermore, it can participate in nucleophilic substitution reactions or be transformed into other functional groups to facilitate its integration into a broader range of molecular architectures. The synthesis of the related 3-oxabicyclo[3.1.1]heptane system has been reported via the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols, highlighting a potential route to access the core bicyclic structure. uci.edunih.govchemrxiv.org
Synthesis of Compound Libraries Incorporating the Oxabicyclic Amine
The utility of this compound extends to the generation of compound libraries for high-throughput screening. Its straightforward functionalization allows for the rapid synthesis of a diverse set of derivatives. By reacting the amine with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, a library of compounds with the conserved 2-oxabicyclo[3.1.1]heptane core and varied peripheral functionality can be assembled. This approach enables a systematic exploration of the structure-activity relationships of this novel scaffold.
Design of Structurally Rigid Analogues for Conformational Constraint Studies
The conformational flexibility of a molecule can significantly impact its biological activity. The rigid bicyclo[3.1.1]heptane framework is an excellent tool for conformational constraint studies. uci.edu By replacing a flexible acyclic or monocyclic portion of a bioactive molecule with the 2-oxabicyclo[3.1.1]heptane scaffold, chemists can lock the molecule into a specific conformation. This allows for the investigation of the bioactive conformation and can lead to the development of analogues with improved potency and selectivity. The analysis of low-energy conformers of bicyclo[3.1.1]heptane reveals its rigid nature, which is imparted to the molecules that incorporate it. uci.edu
Development of Novel Heterocyclic Systems Incorporating the 2-Oxabicyclo[3.1.1]heptane Motif
The 2-oxabicyclo[3.1.1]heptane skeleton can serve as a template for the construction of novel, more complex heterocyclic systems. The functional groups appended to the bicyclic core can be elaborated through intramolecular cyclization reactions to form fused or spirocyclic heterocyclic rings. For instance, the primary amine of this compound could be derivatized with a suitable electrophile, followed by a cyclization step to generate a novel polycyclic architecture. The development of such unique three-dimensional structures is of high interest in the quest for new therapeutic agents.
Contribution to Exploring Underexplored Chemical Space
The concept of "escaping from flatland" in medicinal chemistry emphasizes the move away from planar, aromatic structures towards more three-dimensional molecules. acs.org Saturated bicyclic scaffolds like 2-oxabicyclo[3.1.1]heptane are at the forefront of this endeavor. The incorporation of this compound into drug candidates can lead to significant improvements in their physicochemical properties. For example, replacing a meta-substituted benzene (B151609) ring with a 3-oxabicyclo[3.1.1]heptane core in the anticancer drug sonidegib resulted in improved permeability, metabolic stability, and solubility. nih.govacs.org This highlights the potential of the oxabicyclo[3.1.1]heptane scaffold to generate novel intellectual property and to develop drug candidates with more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. The use of such scaffolds allows for the exploration of novel and underexplored regions of chemical space, increasing the probability of identifying next-generation therapeutics.
Future Research Directions
Development of Novel and More Efficient Synthetic Routes
Current synthetic approaches to oxabicyclo[3.1.1]heptane systems often involve the rearrangement of precursor molecules. For instance, a general method for creating the related 3-oxabicyclo[3.1.1]heptane core involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. chemrxiv.org Another reported route proceeds via the rearrangement of a diol derived from diethyl-2-oxaspiro[3.3]heptane-6,6-dicarboxylate. rsc.org
Future research should focus on developing more direct and efficient pathways to 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine. Key areas for investigation include:
Direct Aminomethylation: Developing methods for the direct introduction of the aminomethyl group onto a pre-formed 2-oxabicyclo[3.1.1]heptane core.
Convergent Synthesis: Designing convergent strategies where the key bicyclic ring system is formed from simpler, functionalized precursors in a single, highly efficient step.
Catalytic Approaches: Exploring novel transition metal or organocatalyzed cycloaddition reactions that could construct the bicyclic framework with the required functional handle already in place.
Improving the scalability and reducing the number of steps in the synthesis will be crucial for making this building block more accessible for broader applications.
Exploration of New Reactivity Profiles for the Oxabicyclic Amine
The reactivity of this compound is dictated by its primary amine and the bicyclic ether framework. While the amine can undergo standard transformations (e.g., acylation, alkylation, reductive amination), the interplay between the amine and the rigid bicyclic structure could lead to novel reactivity.
Future studies should systematically explore:
Intramolecular Reactions: Investigating conditions that promote intramolecular reactions between derivatives of the amine and the ether oxygen or the bicyclic backbone, potentially leading to more complex polycyclic systems.
Ring-Opening Reactions: Studying the stability of the oxabicyclic ring under various conditions and exploring controlled ring-opening reactions to generate highly functionalized carbocyclic scaffolds.
Directed C-H Functionalization: Using the amine group as a directing group to achieve site-selective functionalization of the C-H bonds on the bicyclic core, enabling the synthesis of diverse derivatives. researchgate.net
Advanced Stereoselective Synthetic Approaches
The this compound scaffold contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Future research must focus on developing advanced stereoselective methods to access specific enantiomers and diastereomers.
Promising avenues include:
Asymmetric Catalysis: Employing chiral catalysts, such as modularly designed organocatalysts or transition metal complexes, to control the stereochemical outcome of key bond-forming reactions. nih.govresearchgate.net Highly stereoselective domino reactions could be particularly effective for constructing the core with multiple contiguous stereocenters. nih.gov
Desymmetrization: Developing enantioselective ring-opening or functionalization reactions of meso-oxabicyclic precursors, which can efficiently establish multiple stereocenters in a single step. acs.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials ("naked sugars") to construct the bicyclic system in an enantiomerically pure form. scispace.com
Achieving high levels of stereoselectivity is essential for investigating the structure-activity relationships of its derivatives in biological systems.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the synthesis and derivatization of the oxabicyclic amine, integration with modern technologies like flow chemistry and automated synthesis is paramount. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. vapourtec.comamt.ukacs.org
Future work in this area should aim to:
Develop Continuous Flow Modules: Design and optimize flow reactor setups for key synthetic steps, such as nitrations, hydrogenations, or hazardous reactions involving organometallic reagents. amt.ukacs.org
Automated Library Synthesis: Combine flow chemistry with automated liquid handlers and purification systems to rapidly generate libraries of derivatives for high-throughput screening. vapourtec.com
Process Optimization: Utilize the precise control offered by flow systems to rapidly optimize reaction conditions (temperature, pressure, residence time) for maximizing yield and minimizing byproducts. researchgate.net
Computational Design of Functionalized Derivatives with Tailored Structural Features
Computational modeling provides a powerful tool for designing novel derivatives of this compound with specific, tailored properties. Methods like Density Functional Theory (DFT) can be used to predict molecular properties and reaction energetics. arxiv.orgresearchgate.net
Future computational efforts should focus on:
Predicting Physicochemical Properties: Using computational models to predict properties like solubility, lipophilicity (logP), and metabolic stability for virtual libraries of derivatives, helping to prioritize synthetic targets. nih.gov
Modeling Receptor Interactions: Employing molecular docking and dynamics simulations to design derivatives that fit optimally into the binding sites of specific biological targets.
Machine Learning Models: Training machine learning algorithms on DFT-calculated or experimental data to rapidly predict the properties and potential bioactivity of new, unsynthesized derivatives. arxiv.org
These in silico approaches can significantly accelerate the design-build-test-learn cycle in drug discovery and materials science.
Expansion of Applications as a Versatile Synthetic Scaffold
The 3D-rich structure of the oxabicyclo[3.1.1]heptane core makes it an attractive bioisostere for replacing traditional aromatic rings in bioactive molecules. researchgate.net Replacing a meta-substituted benzene (B151609) ring with a 3-oxabicyclo[3.1.1]heptane scaffold has been shown to improve crucial physicochemical properties such as water solubility and permeability while maintaining biological activity. nih.govchemrxiv.org
Future research should explore the broader application of the this compound scaffold by:
Incorporation into Known Drugs: Systematically replacing aromatic moieties in existing drugs with this scaffold to create novel analogues with potentially improved ADME (absorption, distribution, metabolism, and excretion) properties.
Fragment-Based Drug Discovery: Using the core scaffold as a starting point in fragment-based screening campaigns to identify new binding interactions with therapeutic targets. researchgate.net
Development of Novel Ligands: Utilizing the scaffold's rigid structure and the amine's functional handle to develop selective ligands for receptors and enzymes, similar to how related azabicyclo[2.2.1]heptane scaffolds have been used. nih.gov
The unique combination of rigidity, three-dimensionality, and improved solubility makes this scaffold a highly promising building block for the next generation of therapeutics and functional materials.
Q & A
Q. What synthetic strategies are effective for constructing the 2-oxabicyclo[3.1.1]heptane scaffold?
The 2-oxabicyclo[3.1.1]heptane core can be synthesized via stereocontrolled transformations of nitrohexofuranoses. Key steps include cyclization reactions, such as iodocyclization of alkenyl alcohols with molecular iodine in acetonitrile, which forms the bicyclic structure while introducing functional groups for downstream modifications . For example, alkene precursors undergo cyclization under optimized conditions (e.g., LDA/acetaldehyde for intermediate alcohol formation) to yield substituted 2-oxabicyclo derivatives in 40–70% yields .
Q. How can the structural identity and purity of 2-oxabicyclo[3.1.1]heptan-1-ylmethanamine derivatives be validated?
Comprehensive characterization involves:
- NMR spectroscopy : , , and 2D NMR to confirm stereochemistry and connectivity.
- High-resolution mass spectrometry (HRMS) : To verify molecular formulae.
- X-ray crystallography : For unambiguous determination of bond lengths, angles, and spatial arrangement (e.g., C–C distances of ~5.56–5.58 Å in 2-oxabicyclo[2.2.2]octanes) .
- HPLC/LC-MS : To assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How does the 2-oxabicyclo[3.1.1]heptane scaffold compare to aromatic rings as a bioisostere in drug design?
The 2-oxabicyclo scaffold serves as a saturated bioisostere for phenyl rings, addressing limitations like high lipophilicity and metabolic instability. Key advantages include:
- Improved physicochemical properties : Reduced logD by 0.5–1.4 units, enhancing aqueous solubility.
- Metabolic stability : In human liver microsomes, analogs of Imatinib with 2-oxabicyclo[2.2.2]octane showed 50% longer half-life (t = 87 min vs. 60 min for parent drug) .
- Structural mimicry : Crystallographic analysis confirms geometric similarity to para-substituted phenyl rings (C–C distance: 5.56–5.58 Å vs. 5.90–5.93 Å) .
Q. What experimental challenges arise when replacing aromatic rings with 2-oxabicyclo scaffolds in bioactive compounds?
- Stereochemical complexity : Rigid bicyclic structures require precise control during synthesis to avoid diastereomer formation .
- Functional group compatibility : Iodocyclization conditions (e.g., I in MeCN) may degrade sensitive moieties like nitro or trifluoromethyl groups, necessitating protective strategies .
- Biological activity trade-offs : While solubility improves, antifungal activity (MIC) of 2-oxabicyclo analogs can vary. For example, fluxapyroxad analogs retained MIC = 0.250 mg/mL against Fusarium verticillioides, but carbocyclic analogs showed higher potency .
Q. How do computational methods aid in evaluating 2-oxabicyclo scaffolds as bioisosteres?
- Principal Moments of Inertia (PMI) : Virtual libraries of 2-oxabicyclo analogs occupy similar 3D-chemical space to aromatic counterparts, validating shape mimicry .
- Docking studies : Predict interactions with target receptors (e.g., ether oxygen in 2-oxabicyclo[2.1.1]hexanes serves as a hydrogen-bond acceptor, mimicking ortho-substituted phenyls) .
- logD/logP calculations : Tools like ACD/Labs or SwissADME quantify lipophilicity changes, guiding scaffold selection .
Methodological Recommendations
- Synthesis Optimization : Use photochemical reactions (e.g., UV irradiation in i-PrOH) for cyclopropane ring formation .
- Stability Testing : Validate chemical stability under accelerated conditions (e.g., 100°C for 5 min or 1 M HCl/NaOH for 1 h) .
- Biological Assays : Pair metabolic stability studies (microsomal CL) with antifungal/antibacterial MIC assays to balance ADME and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
